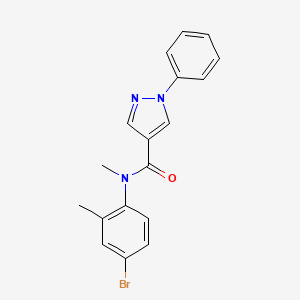
(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Wirkmechanismus
(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies. Inhibition of BTK signaling by this compound leads to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways, including AKT and ERK. In preclinical models, this compound has also been shown to induce apoptosis and inhibit proliferation of B-cell malignancies. This compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid in lab experiments include its specificity for BTK and its ability to inhibit B-cell receptor signaling, which is a key pathway in B-cell malignancies. This compound has also demonstrated synergistic effects with other targeted therapies, which may enhance its efficacy in combination therapy. The limitations of using this compound in lab experiments include its limited availability and the need for further clinical studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the development of (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid and other BTK inhibitors. One direction is the evaluation of this compound in combination with other targeted therapies, such as venetoclax and lenalidomide, in clinical trials. Another direction is the investigation of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Additionally, the development of next-generation BTK inhibitors with improved pharmacokinetic properties and selectivity for BTK is an active area of research.
Synthesemethoden
The synthesis of (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid involves the condensation of 4-fluoroaniline with quinoline-6-carboxylic acid to form the intermediate 4-fluoro-N-(quinolin-6-yl)benzamide. This intermediate is then coupled with (S)-3-aminopropanoic acid to form the final product, this compound. The synthesis of this compound has been reported in several publications, including a patent application by Takeda Pharmaceutical Company Limited.
Wissenschaftliche Forschungsanwendungen
(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancies. This compound has also demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.
Eigenschaften
IUPAC Name |
(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c20-15-6-3-12(4-7-15)17(11-18(23)24)22-19(25)14-5-8-16-13(10-14)2-1-9-21-16/h1-10,17H,11H2,(H,22,25)(H,23,24)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAABOQHAGMLGU-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NC(CC(=O)O)C3=CC=C(C=C3)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)C(=O)N[C@@H](CC(=O)O)C3=CC=C(C=C3)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-phenyl-2-[[2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7683111.png)
![propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate](/img/structure/B7683118.png)
![4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid](/img/structure/B7683122.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-2,3,5,6-tetrafluoropyridin-4-amine](/img/structure/B7683129.png)

![4-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7683140.png)
![cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683153.png)
![cyclopropyl-[(2R)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683158.png)
![5-ethyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1-(4-fluorophenyl)pyrazole-4-carboxamide](/img/structure/B7683167.png)
![(3S)-1-[2-(2-methylphenyl)-1,3-thiazole-4-carbonyl]piperidine-3-carboxylic acid](/img/structure/B7683168.png)
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-[2-(4-methyl-1,3-thiazol-5-yl)benzimidazol-1-yl]ethanone](/img/structure/B7683176.png)
![(1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7683189.png)
![3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one](/img/structure/B7683211.png)
![2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7683213.png)